molecular formula C21H18FN3O B10979608 (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone

(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone

Cat. No. B10979608
M. Wt: 347.4 g/mol
InChI Key: HJMASPJZERMRSY-UHFFFAOYSA-N
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Description

The compound (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone is a complex organic molecule that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure combining a fluorinated pyridoindole with a methylated indole, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone typically involves multi-step organic reactions

    Formation of the Pyridoindole Core: This step often involves the cyclization of a suitable precursor, such as a substituted aniline, under acidic or basic conditions.

    Coupling with Indole: The final step involves coupling the fluorinated pyridoindole with a methylated indole derivative, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions. The indole moieties may interact with aromatic residues in proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
  • 1-methyl-1H-indole-6-carboxaldehyde
  • (1-methyl-1H-indol-6-yl)(phenyl)methanone

Uniqueness

The uniqueness of (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone lies in its combined structural features: the fluorinated pyridoindole and the methylated indole. This combination can result in unique chemical and biological properties, such as enhanced stability, selectivity, and potency in biological assays.

properties

Molecular Formula

C21H18FN3O

Molecular Weight

347.4 g/mol

IUPAC Name

(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(1-methylindol-6-yl)methanone

InChI

InChI=1S/C21H18FN3O/c1-24-8-6-13-2-3-14(10-20(13)24)21(26)25-9-7-19-17(12-25)16-11-15(22)4-5-18(16)23-19/h2-6,8,10-11,23H,7,9,12H2,1H3

InChI Key

HJMASPJZERMRSY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)F

Origin of Product

United States

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